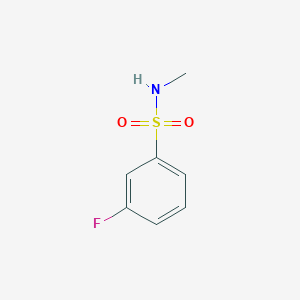

3-fluoro-N-methylbenzene-1-sulfonamide

Overview

Description

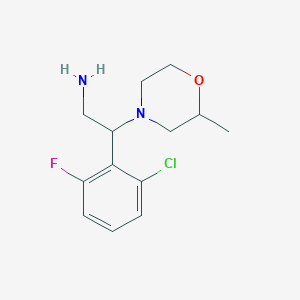

3-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 . It is typically stored at room temperature .

Molecular Structure Analysis

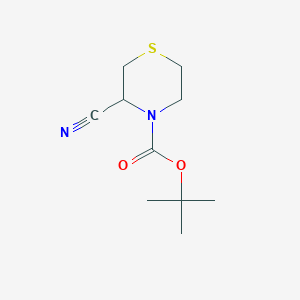

The InChI code for this compound is 1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and a sulfonamide group attached to it.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Molecular Structure and Conformations

The molecular structure and conformational properties of sulfonamide derivatives have been extensively studied. For instance, research on para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA) revealed the existence of multiple stable conformers. These studies, conducted using gas electron diffraction (GED) and quantum chemical methods, provide insights into the conformational dynamics and stability of sulfonamide molecules, which is crucial for understanding their interaction with biological targets and their potential applications in scientific research (Petrov et al., 2008).

Synthesis Techniques

Advancements in the synthesis of sulfonamide compounds, such as alpha-fluorosulfonamides, have been achieved through methods like electrophilic fluorination. This technique employs N-fluorobenzenesulfonimide as a fluorinating agent, highlighting a novel approach to the synthesis of fluorinated sulfonamide derivatives with potential applications in various fields of scientific research (Hill et al., 2004).

Inhibition Studies and Potential Applications

Sulfonamides incorporating fluorine atoms have been investigated as inhibitors of specific isozymes, such as tumor-associated carbonic anhydrase IX. These studies suggest the potential therapeutic applications of fluorinated sulfonamides in targeting tumor-associated enzymes, offering a new avenue for the development of anticancer agents (Ilies et al., 2003).

Crystal Structure Analysis

The investigation of crystal structures and intermolecular interactions of sulfonamide derivatives, such as N-(2-fluorobenzoyl)-arylsulfonamides, provides valuable information on their solid-state properties. This knowledge is crucial for understanding the material characteristics of these compounds, which can influence their application in scientific research (Suchetan et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and tested for their antimicrobial activity. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial properties, suggesting their potential use in the development of new antimicrobial agents (Janakiramudu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name |

3-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPKZUKWVUXWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one](/img/structure/B3373100.png)

![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)

![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)

![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)